3-Methyl-4-nitropyridine
Overview
Description
3-Methyl-4-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-methyl-4-nitropyridine belongs, are known to interact with various biological targets, influencing numerous biochemical processes .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes at the molecular level .
Biochemical Pathways
It’s known that nitropyridines can be involved in various reactions, leading to the synthesis of different compounds .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted .
Result of Action
The compound’s interactions with its targets would lead to changes at the molecular and cellular levels, influencing various biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitropyridine can be synthesized through the nitration of 3-methylpyridine. The process involves the reaction of 3-methylpyridine with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the fourth position .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted by nucleophiles, such as amines, under specific conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Ammonia or amines, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 3-Methyl-4-aminopyridine.
Substitution: 3-Methyl-4-aminopyridine derivatives.
Oxidation: 3-Carboxy-4-nitropyridine
Scientific Research Applications
3-Methyl-4-nitropyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
- 2-Methyl-4-nitropyridine
- 4-Methyl-3-nitropyridine
- 3-Nitropyridine
Comparison:
2-Methyl-4-nitropyridine: Similar in structure but with the methyl group at the second position. It exhibits different reactivity due to the position of the substituents.
4-Methyl-3-nitropyridine: The positions of the nitro and methyl groups are reversed, leading to different chemical behavior.
3-Nitropyridine: Lacks the methyl group, resulting in different physical and chemical properties.
Uniqueness: 3-Methyl-4-nitropyridine is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-4-7-3-2-6(5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAWSMUOLFSNGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168372 | |
Record name | 3-Picoline, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-53-1 | |
Record name | 3-Methyl-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Picoline, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Picoline, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?
A1: The molecular formula of this compound N-oxide is C6H6N2O3, and its molecular weight is 154.12 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound N-oxide?
A2: Researchers have used various spectroscopic techniques to characterize POM, including:
- Raman spectroscopy: Provides information about vibrational modes, particularly useful for studying pressure-induced phase transitions. []
- IR spectroscopy: Used to study the interactions between POM molecules and solvents. [, ]
- NMR spectroscopy: Complements IR spectroscopy in understanding POM's behavior in different solvents. [, ]
- UV-Vis spectroscopy: Helps to analyze the electronic transitions and intramolecular charge transfer within POM molecules. []
Q3: How does the crystal structure of this compound N-oxide contribute to its nonlinear optical properties?
A3: POM crystallizes in a non-centrosymmetric space group, which is essential for exhibiting second-order nonlinear optical (NLO) properties such as second harmonic generation (SHG). [, , , , , , ] The arrangement of molecules within the crystal lattice significantly influences the bulk NLO efficiency. [, ] For instance, POM exhibits negative linear compressibility at low pressure due to the weak CH⋯O bonded supramolecular framework, which collapses under pressure, impacting its SHG efficiency. []
Q4: How has computational chemistry been used to study this compound N-oxide?
A4: Computational studies have provided valuable insights into various aspects of POM:
- Molecular geometry and electronic structure: Ab initio calculations have been employed to determine the dipole moment, quadrupole moments, and charge distribution within the POM molecule. [, , ]
- Nonlinear optical properties: Researchers have used semi-empirical and ab initio methods to calculate the polarizability and hyperpolarizability of POM, relating these properties to its NLO behavior. [, , ] These studies have also investigated the influence of electron correlation effects and the validity of different theoretical approaches. [, ]
- Influence of crystal packing: Computational models have been developed to understand how intermolecular interactions within the crystal lattice affect POM's linear and nonlinear optical properties. [, , ]
Q5: How does methyl substitution in this compound N-oxide affect its dipole moment compared to 4-nitropyridine N-oxide?
A5: Experimental and computational studies have demonstrated that methyl substitution in POM leads to a small reduction in the dipole moment compared to 4-nitropyridine N-oxide (NPO). [] The electronic effects of methyl substitution are localized and significantly smaller than previously thought. []
Q6: What is known about the solubility and dissolution of this compound N-oxide?
A6: The solubility of POM varies depending on the solvent. Studies have shown that its solubility is highest in acetone-water mixtures with a water mole fraction of around 0.5. [, ] The interaction between POM molecules and solvent molecules plays a crucial role in its dissolution behavior. [, ]
Q7: How does the choice of solvent influence the crystal growth and defect formation in this compound N-oxide?
A7: The solvent used for crystal growth significantly impacts the kinetics of crystal growth and the types of defects formed in POM crystals. [, ] Different solvents can affect the growth rates of individual crystal faces and the overall quality of the crystals. [, ]
Q8: What are the potential applications of this compound N-oxide?
A8: POM has shown great potential for various applications, particularly in the field of nonlinear optics:
- Frequency doubling devices: POM's high nonlinear optical coefficients make it a promising candidate for efficient frequency doubling devices, especially in integrated optics applications. [, ]
- Optical parametric amplifiers and oscillators: POM's phase-matching properties make it suitable for use in optical parametric amplifiers (OPAs) and oscillators, enabling the generation of tunable light sources. [, ]
- Acousto-optic devices: Research suggests that POM possesses favorable acousto-optic properties, making it suitable for applications in light deflectors and modulators. []
Q9: What are the future directions for research on this compound N-oxide?
A9: Ongoing research on POM focuses on:
- Improving crystal quality: Developing new crystal growth techniques to minimize defects and enhance the optical quality of POM crystals is crucial for its practical applications. [, ]
- Exploring new device architectures: Integrating POM into novel device designs, such as thin-film waveguides and photonic crystals, could further enhance its performance and enable new functionalities. [, ]
- Investigating structure-property relationships: Furthering the understanding of how molecular modifications and crystal engineering approaches affect the linear and nonlinear optical properties of POM and its derivatives. [, ]
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